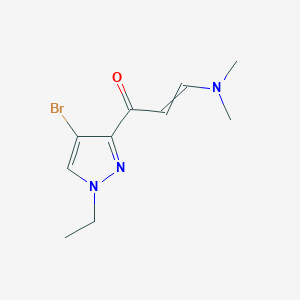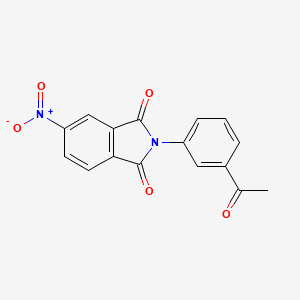
2-(3-Acetylphenyl)-5-nitroisoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Acetylphenyl)-5-nitroisoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Acetylphenyl)-5-nitroisoindole-1,3-dione typically involves multi-step organic reactions. One common method is the condensation of 3-acetylphenylamine with phthalic anhydride, followed by nitration. The reaction conditions often include the use of strong acids like sulfuric acid or nitric acid to facilitate the nitration process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process. Industrial production methods focus on scalability, cost-effectiveness, and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Acetylphenyl)-5-nitroisoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized isoindole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoindole ring, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions can lead to a wide range of functionalized isoindole compounds.
Applications De Recherche Scientifique
2-(3-Acetylphenyl)-5-nitroisoindole-1,3-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent. Its ability to interact with biological targets makes it a promising candidate for drug development.
Materials Science: Isoindole derivatives are used in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells due to their unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies and the discovery of novel compounds with diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-(3-Acetylphenyl)-5-nitroisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The acetylphenyl moiety may also contribute to the compound’s ability to bind to specific receptors or enzymes, modulating their activity and resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Acetylphenyl)-5-nitroindole-1,3-dione: Similar in structure but lacks the isoindole ring, which may result in different biological activities.
2-(3-Acetylphenyl)-5-nitroisoquinoline-1,3-dione: Contains an isoquinoline ring instead of an isoindole ring, leading to variations in electronic properties and reactivity.
2-(3-Acetylphenyl)-5-nitroisoindoline-1,3-dione: Similar structure but with a saturated isoindoline ring, which may affect its chemical reactivity and biological activity.
Uniqueness
2-(3-Acetylphenyl)-5-nitroisoindole-1,3-dione is unique due to the presence of both the acetylphenyl and nitro groups on the isoindole ring. This combination of functional groups imparts distinct electronic properties and reactivity, making it a valuable compound for various scientific research applications. Its ability to undergo diverse chemical reactions and interact with biological targets further enhances its potential as a versatile and multifunctional compound.
Propriétés
Formule moléculaire |
C16H10N2O5 |
|---|---|
Poids moléculaire |
310.26 g/mol |
Nom IUPAC |
2-(3-acetylphenyl)-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C16H10N2O5/c1-9(19)10-3-2-4-11(7-10)17-15(20)13-6-5-12(18(22)23)8-14(13)16(17)21/h2-8H,1H3 |
Clé InChI |
MUEMPOMWDZTNBB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(4-{[4-(3,5-Dimethylphenoxy)phenyl]amino}-4-oxobutanoyl)oxy]acetyl}phenyl furan-2-carboxylate](/img/structure/B15150878.png)
![N-(3-chlorophenyl)-2-[(4-hydroxypyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B15150881.png)
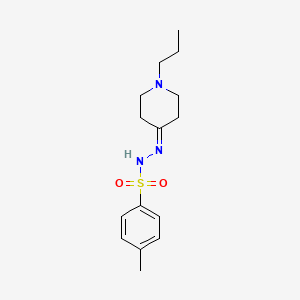
![2-(4-methoxyphenyl)-2-oxoethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B15150895.png)

![2-[N-(3-chloro-2-methylphenyl)benzenesulfonamido]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B15150907.png)
![1-(4-methylphenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-8-methylquinoline-4-carboxylate](/img/structure/B15150915.png)

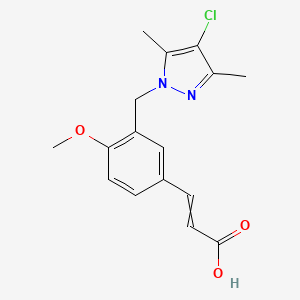
![N~2~-(4-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-N~2~-(methylsulfonyl)alaninamide](/img/structure/B15150955.png)
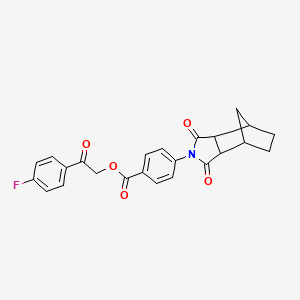
![Methyl 4-({5-[2-(4-fluorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B15150995.png)
